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Introduction to Simple Sequence Repeats (SSRs)

Simple Sequence Repeats (SSRs), also known as microsatellites or Short Tandem Repeats
(STRs), are highly polymorphic DNA markers composed of tandemly repeated nucleotide
sequences of 1-6 base pairs.[1][2] These markers are ubiquitously distributed throughout the
genomes of eukaryotes.[1][3] The high degree of polymorphism typically arises from variations
in the number of repeat units, which can be readily detected by polymerase chain reaction
(PCR) using primers designed to flank the repeat region.[3][4] SSR markers are co-dominant,
meaning they can distinguish between homozygous and heterozygous individuals, providing
comprehensive genetic information.[3][4][5] Their high polymorphism, reproducibility, and co-
dominant nature have made them a valuable tool in various fields of biological and medical
research, including genetic diversity studies, population structure analysis, gene mapping, and
marker-assisted selection.[3][4][6]

Core Principles of SSR Markers

The fundamental principle behind SSR markers lies in the inherent instability of these repetitive
sequences during DNA replication, leading to a high mutation rate in the number of repeat
units. This variation is primarily attributed to a phenomenon known as replication slippage.[7]
During replication, the nascent and template DNA strands can misalign, causing an increase or
decrease in the number of repeat units in the newly synthesized strand. This results in length
polymorphisms of the SSR loci among different individuals within a population.[3]
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These length variations are detected by designing PCR primers specific to the unique flanking

regions of the SSR. The PCR amplification of these loci produces DNA fragments of varying

lengths, corresponding to the different alleles present in the individuals. These fragments can

then be separated and visualized using various electrophoretic techniques, allowing for the

determination of an individual's genotype at that specific SSR locus.[3][4]

Advantages and Disadvantages of SSR Markers

SSR markers offer several advantages that have contributed to their widespread use in

genetics and genomics. However, they also have some limitations that researchers should

consider.

Advantages

Disadvantages

High Polymorphism: SSRs exhibit a high degree
of variation among individuals, making them

very informative for genetic studies.[3][4]

High Development Cost and Effort: The initial
development of SSR markers can be expensive
and time-consuming as it requires prior

sequence information of the flanking regions.[3]

[8]

Co-dominant Inheritance: They allow for the
differentiation between homozygous and

heterozygous genotypes.[3][4][5]

Presence of Stutter Bands: The PCR
amplification of SSRs can sometimes produce
non-specific bands called "stutter bands," which

can complicate allele scoring.[9]

High Reproducibility: SSR assays are robust
and yield highly reproducible results across

different laboratories.[3]

Occurrence of Null Alleles: Mutations in the
primer binding sites can prevent PCR
amplification, leading to "null alleles" that can be

misinterpreted as homozygous genotypes.[9]

Abundant and Evenly Distributed: SSRs are
frequently and relatively evenly distributed

throughout the genomes of most species.[3]

Potential for Homoplasy: Identical allele sizes
may not always reflect identity by descent due

to the high mutation rate of SSRs.

Amenable to Automation: The analysis of SSR
data can be automated, particularly with the use

of capillary electrophoresis systems.[7]

Requirement for High-Resolution Detection:
Accurate allele sizing often requires high-
resolution electrophoresis systems like

polyacrylamide or capillary electrophoresis.[3]
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Experimental Protocols
Genomic DNA Extraction (CTAB Method)

High-quality genomic DNA is a prerequisite for successful SSR analysis. The
Cetyltrimethylammonium Bromide (CTAB) method is a widely used protocol for extracting DNA
from plant tissues, as it effectively removes polysaccharides and polyphenols that can inhibit
PCR.

Materials:

Fresh or frozen leaf tissue

e Liquid nitrogen
e Mortar and pestle

o CTAB extraction buffer (2% CTAB, 100 mM Tris-HCI pH 8.0, 20 mM EDTApH 8.0, 1.4 M
NaCl, 1% PVP)

e [B-mercaptoethanol

e Chloroform:isoamyl alcohol (24:1)

* |Isopropanol (ice-cold)

e 70% Ethanol (ice-cold)

e TE buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0)
e RNase A (10 mg/mL)

Procedure:

e Grind 50-100 mg of leaf tissue to a fine powder in a pre-chilled mortar and pestle using liquid
nitrogen.[10]

o Transfer the powdered tissue to a 2 mL microcentrifuge tube.
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e Add 1 mL of pre-warmed (65°C) CTAB extraction buffer and 2 pL of 3-mercaptoethanol to
the tube.

o Vortex thoroughly to mix and incubate at 65°C for 60 minutes, with occasional mixing.

e Add an equal volume of chloroform:isoamyl alcohol (24:1), and mix gently by inversion for 10
minutes.

e Centrifuge at 12,000 rpm for 15 minutes at 4°C.

o Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
e Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.
 Incubate at -20°C for at least 30 minutes.

o Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the DNA.

» Discard the supernatant and wash the pellet with 500 pL of ice-cold 70% ethanol.
o Centrifuge at 10,000 rpm for 5 minutes at 4°C.

o Carefully decant the ethanol and air-dry the pellet for 15-30 minutes. Do not over-dry the
pellet.

o Resuspend the DNA pellet in 50-100 pL of TE buffer.
e Add 1 pL of RNase A and incubate at 37°C for 30 minutes to remove RNA contamination.

o Store the DNA at -20°C.

PCR Amplification of SSR Loci

Materials:
o Genomic DNA template (10-50 ng/uL)

e Forward and reverse SSR primers (10 uM each)
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dNTP mix (10 mM)

Nuclease-free water

Taq DNA polymerase (5 U/uL)

10x PCR buffer (containing MgCl2)

PCR Reaction Mix (25 pL total volume):

Component Volume Final Concentration
10x PCR Buffer 2.5uL 1x
dNTP Mix (10 mM) 0.5 uL 200 pM
Forward Primer (10 uM) 1.0 yL 0.4 uM
Reverse Primer (10 puM) 1.0 L 0.4 uM
Taq DNA Polymerase 0.2 uL 1U
Genomic DNA 2.0 uL 20-100 ng
Nuclease-free water 17.8 uL -
PCR Thermal Cycling Conditions:
Step Temperature Duration Cycles
Initial Denaturation 94°C 5 minutes 1
Denaturation 94°C 30 seconds 35
Annealing 50-65°C* 45 seconds
Extension 72°C 1 minute
Final Extension 72°C 10 minutes 1
Hold 4°C 0
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* The annealing temperature should be optimized for each primer pair. A gradient PCR can be
performed to determine the optimal annealing temperature.[9]

Fragment Analysis

a) Polyacrylamide Gel Electrophoresis (PAGE)

PAGE provides higher resolution than agarose gels and is suitable for separating SSR alleles
that differ by only a few base pairs.

Materials:

6-8% non-denaturing polyacrylamide gel

1x TBE buffer

Loading dye (e.g., formamide-based)

DNA ladder

Silver staining reagents or fluorescent dye (e.g., SYBR Green)

Procedure:

Prepare a 6-8% non-denaturing polyacrylamide gel in 1x TBE buffer.[3][11]
o Assemble the electrophoresis apparatus and pre-run the gel for 15-30 minutes.
e Mix 5-10 pL of PCR product with 2-5 pL of loading dye.

o Denature the samples by heating at 95°C for 5 minutes and then immediately placing them
on ice.

o Load the denatured samples and a DNA ladder into the wells of the gel.

e Run the gel at a constant voltage (e.g., 100-150V) until the loading dye has migrated to the
desired position.[6]
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 Visualize the DNA fragments using silver staining or a fluorescent dye and a gel
documentation system.[3][5]

b) Capillary Electrophoresis

Capillary electrophoresis offers high-throughput and automated analysis of SSR fragments with
single-base resolution. This method typically involves fluorescently labeled primers.

Materials:

Fluorescently labeled PCR products

Size standard (e.g., GeneScan LIZ)

Hi-Di Formamide

Capillary electrophoresis instrument (e.g., Applied Biosystems 3730)
Procedure:

o Prepare a sample mixture containing 1 uL of fluorescently labeled PCR product, 0.5 uL of
size standard, and 8.5 pL of Hi-Di Formamide.

o Denature the samples at 95°C for 3 minutes and then snap-cool on ice.

o Load the samples onto the capillary electrophoresis instrument.

e Run the electrophoresis according to the manufacturer's instructions.

e The data is collected and analyzed using specialized software (e.g., GeneMapper).[12][13]

Data Presentation

Quantitative data from SSR analysis is crucial for interpreting genetic diversity and population
structure. The following tables provide examples of how such data can be summarized.

Table 1: Genetic Diversity Parameters for SSR Loci in a Plant Population
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Polymorphi
R Effective Observed Expected sm
0.0

Locus No. of Heterozygo Heterozygo Information

Alleles (Na) . .

Alleles (Ne) sity (Ho) sity (He) Content
(PIC)
SSRO1 8 4.21 0.65 0.76 0.72
SSR02 12 6.83 0.78 0.85 0.83
SSRO03 5 2.97 0.52 0.66 0.61
SSR04 10 5.14 0.71 0.81 0.78
SSRO05 6 3.55 0.61 0.72 0.68
Mean 8.2 454 0.65 0.76 0.72
Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Genetic Diversity between Two Populations
. Sample

Population . Mean Na Mean Ne Mean Ho Mean He

Size (N)
Population A 50 7.5 4.1 0.62 0.73
Population B 48 6.8 3.8 0.59 0.70

Data is hypothetical and for illustrative purposes. For real examples of such tables, see[14][15]
[16][17].

Data Analysis and Interpretation
Allele Scoring

Accurate allele scoring is a critical step in SSR data analysis. For gel-based methods, alleles
are scored based on the size of the amplified fragments relative to a DNA ladder. In capillary
electrophoresis, software like GeneMapper automates this process by assigning allele sizes
based on a fluorescent size standard.[12][13][18] Each unique fragment size at a given SSR
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locus is considered a distinct allele. For a diploid organism, an individual can have one
(homozygous) or two (heterozygous) different alleles per locus.

Genetic Diversity Parameters

Several statistical parameters are used to quantify the genetic diversity within and between
populations based on SSR data:

Number of Alleles (Na): The total number of different alleles at a locus.

o Effective Number of Alleles (Ne): The number of equally frequent alleles that would be
required to produce the same level of genetic diversity.

e Observed Heterozygosity (Ho): The proportion of heterozygous individuals in a population.

o Expected Heterozygosity (He): The probability that two randomly chosen alleles from a
population are different.

e Polymorphism Information Content (PIC): A measure of the informativeness of a marker. The
formula for calculating PIC is: PIC = 1 - 2(pi)*2 where 'pi" is the frequency of the i-th allele.[8]
[19]

Mandatory Visualizations
Experimental Workflow for SSR Analysis
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Caption: A generalized workflow for SSR molecular marker analysis.
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Principle of Co-dominant Inheritance in SSRs

Caption: lllustration of SSR co-dominance in inheritance.

Logical Flow for Marker-Assisted Selection (MAS)
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Caption: A logical workflow for marker-assisted selection using SSRs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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